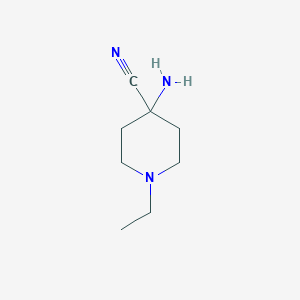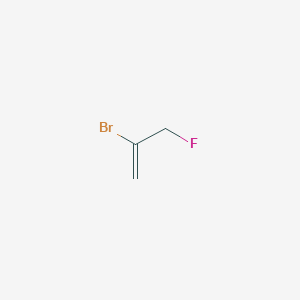
2-Bromo-3-fluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoroprop-1-ene is an organobromine compound with the molecular formula C3H4BrF It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of bromine and fluorine to allyl compounds under controlled conditions. For instance, the reaction of allyl bromide with a fluorinating agent such as hydrogen fluoride or a fluorine gas can yield this compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further improves the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-fluoro-1-propanol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form fluoroalkynes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, under controlled temperatures ranging from room temperature to moderate heating.
Major Products:
3-Fluoro-1-propanol: Formed via nucleophilic substitution.
Fluoroalkynes: Formed via elimination reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoroprop-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals with fluorine-containing functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoroprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The double bond in the propene backbone also allows for addition reactions with various electrophiles. These reactions can lead to the formation of a wide range of products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,3,3-trifluoropropene: Another halogenated alkene with three fluorine atoms, used in similar applications.
3-Bromo-2-fluoropropene: A positional isomer with different reactivity and applications.
2-Chloro-3-fluoropropene: A related compound with chlorine instead of bromine, exhibiting different chemical properties.
Uniqueness: 2-Bromo-3-fluoroprop-1-ene is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-3-fluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRNRVRRDJTLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2868654.png)
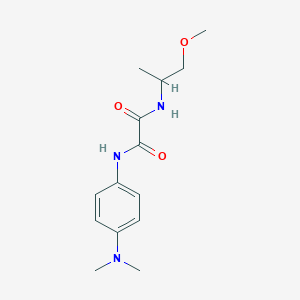
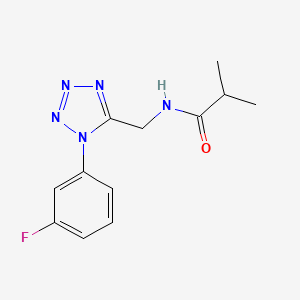
![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
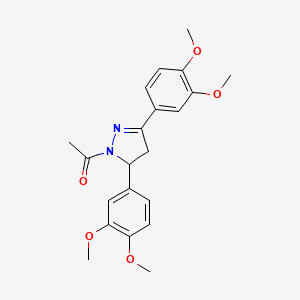
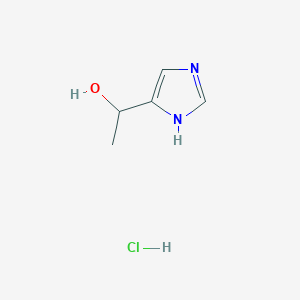
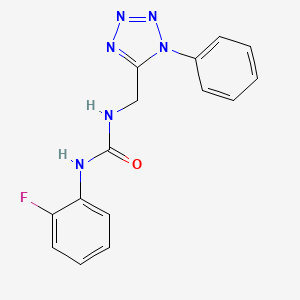
![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)
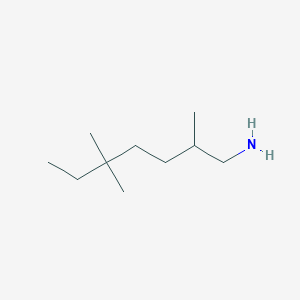
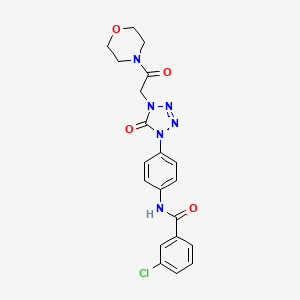
![6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)
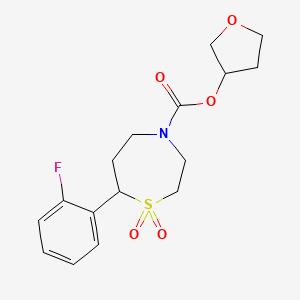
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B2868671.png)
